molecular formula C20H21N3O4S2 B14959621 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B14959621
M. Wt: 431.5 g/mol
InChI Key: LVHLGGSNNQVFKC-UHFFFAOYSA-N
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Description

N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring, a methoxyphenyl group, and a methylbenzenesulfonyl group

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C20H21N3O4S2/c1-14-3-10-17(11-4-14)29(25,26)13-18(24)21-20-23-22-19(28-20)12-7-15-5-8-16(27-2)9-6-15/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23,24)

InChI Key

LVHLGGSNNQVFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Methoxyphenyl Group: The thiadiazole intermediate is then reacted with a methoxyphenyl ethyl halide in the presence of a base to form the desired substitution product.

    Introduction of the Methylbenzenesulfonyl Group: The final step involves the reaction of the intermediate with a methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity against a range of pathogens.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric groups.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE shares structural similarities with other thiadiazole derivatives, such as:
    • **N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE
    • **N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

Uniqueness

    Structural Features: The presence of both a methoxyphenyl group and a methylbenzenesulfonyl group in the same molecule is relatively unique and can impart distinct chemical and biological properties.

    Reactivity: The combination of these functional groups can lead to unique reactivity patterns, making the compound valuable for specific applications in research and industry.

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